molecular formula C12H17NOS B1466495 1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol CAS No. 1493269-45-6

1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol

Cat. No.: B1466495
CAS No.: 1493269-45-6
M. Wt: 223.34 g/mol
InChI Key: NLZFUVNXWULSJL-UHFFFAOYSA-N
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Description

1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol is a chemical compound with the molecular formula C₁₂H₁₈N₂O₃S It features a cyclopentan-1-ol ring structure with a sulfanyl group attached to a 2-aminophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol typically involves the reaction of cyclopentan-1-ol with 2-aminothiophenol under specific conditions. The reaction can be carried out using a suitable catalyst, such as palladium on carbon (Pd/C), and a reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biochemical studies, interacting with specific enzymes or receptors.

  • Industry: Use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol

  • 1-{[(3-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol

  • 1-{[(2-Aminophenyl)sulfanyl]ethyl}cyclopentan-1-ol

Properties

IUPAC Name

1-[(2-aminophenyl)sulfanylmethyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c13-10-5-1-2-6-11(10)15-9-12(14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZFUVNXWULSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CSC2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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